![molecular formula C9H20O3Si B12545068 Methyl [(triethylsilyl)oxy]acetate CAS No. 150811-54-4](/img/structure/B12545068.png)
Methyl [(triethylsilyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(triethylsilyl)oxy]acetate is an organic compound characterized by the presence of a triethylsilyl group attached to a methyl acetate moiety. This compound is notable for its use in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The triethylsilyl group imparts unique properties to the molecule, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [(triethylsilyl)oxy]acetate can be synthesized through the reaction of methyl acetate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ether by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(triethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield methyl acetate and triethylsilanol.
Oxidation and Reduction: While the triethylsilyl group is relatively inert, the ester moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Acids and Bases: Hydrolysis can be achieved using aqueous acids or bases.
Oxidizing and Reducing Agents: Agents like lithium aluminum hydride (reduction) or potassium permanganate (oxidation) can be used to modify the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Hydrolysis Products: Methyl acetate and triethylsilanol are the primary products of hydrolysis.
Oxidation and Reduction Products: These reactions can yield alcohols, aldehydes, or carboxylic acids, depending on the specific conditions and reagents.
Applications De Recherche Scientifique
Methyl [(triethylsilyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids, facilitating complex synthetic routes by temporarily masking reactive sites.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in drug synthesis makes it valuable for the development of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl [(triethylsilyl)oxy]acetate primarily involves its ability to act as a protecting group. The triethylsilyl group can be introduced to a molecule to shield reactive sites from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions to regenerate the original functional group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [(trimethylsilyl)oxy]acetate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Ethyl [(trimethylsilyl)oxy]acetate: Contains an ethyl ester moiety instead of a methyl ester.
Methyl [(triisopropylsilyl)oxy]acetate: Features a bulkier triisopropylsilyl group.
Uniqueness
Methyl [(triethylsilyl)oxy]acetate is unique due to the specific steric and electronic properties imparted by the triethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection are required, offering advantages in terms of stability and reactivity compared to other silyl-protected compounds.
Propriétés
Numéro CAS |
150811-54-4 |
|---|---|
Formule moléculaire |
C9H20O3Si |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
methyl 2-triethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-5-13(6-2,7-3)12-8-9(10)11-4/h5-8H2,1-4H3 |
Clé InChI |
WOLLQIVILBNCFE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
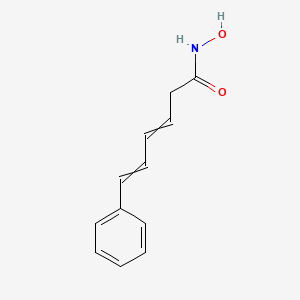



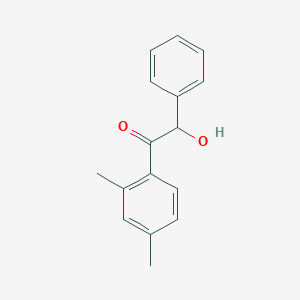
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
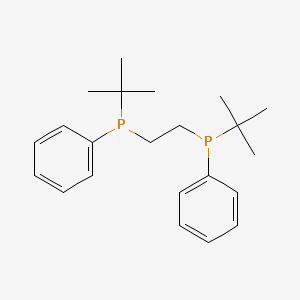

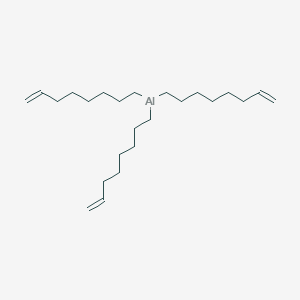
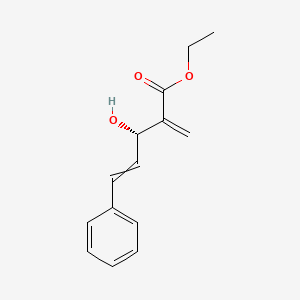
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


